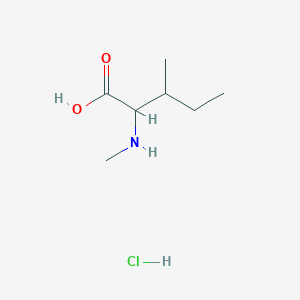
3-Methyl-2-(methylamino)pentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methylisoleucine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is a derivative of isoleucine, an essential amino acid, and is often used in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically involves the methylation of isoleucine. The process can be summarized as follows:
Starting Material: Isoleucine is used as the starting material.
Methylation: The amino group of isoleucine is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
Hydrochloride Formation: The resulting N-methylisoleucine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Methylation: Large quantities of isoleucine are methylated using methyl iodide and sodium hydroxide.
Purification: The product is purified through crystallization or other separation techniques.
Hydrochloride Formation: The purified N-methylisoleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
3-Methyl-2-(methylamino)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar solvents.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2-(methylamino)pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it may interact with enzymes involved in amino acid metabolism. The methylamino group can influence the compound’s binding affinity and specificity towards these enzymes, potentially altering their activity and function.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- N-Methylvaline hydrochloride
- N-Methylleucine hydrochloride
Comparison
3-Methyl-2-(methylamino)pentanoic acid hydrochloride is unique due to its specific structure and the position of the methylamino group. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific research applications. Its uniqueness lies in its ability to serve as a versatile intermediate in organic synthesis and its potential biological activity.
属性
IUPAC Name |
3-methyl-2-(methylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGZHHBWVCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)
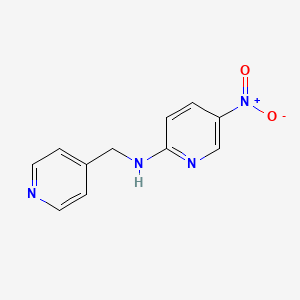

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7788901.png)
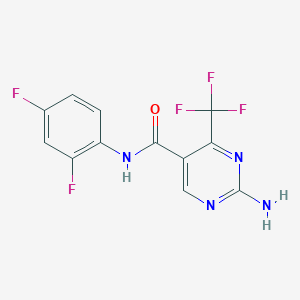
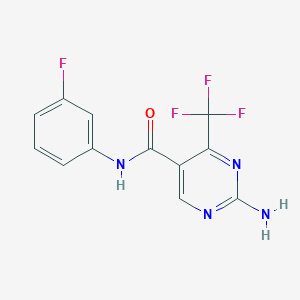
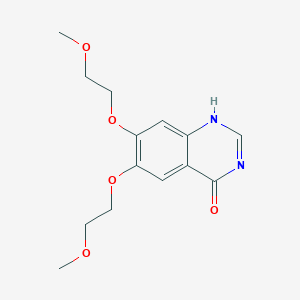
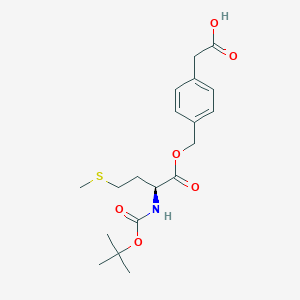
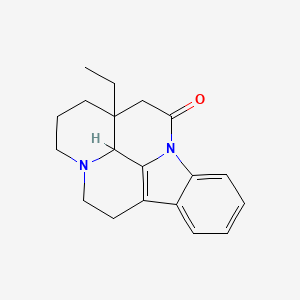
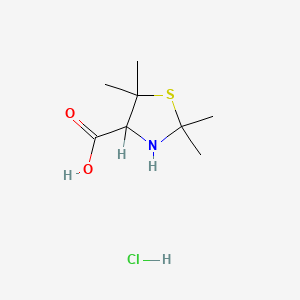
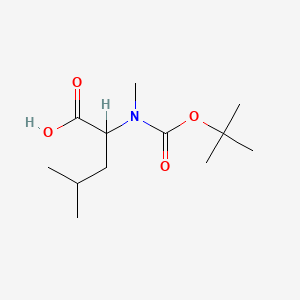
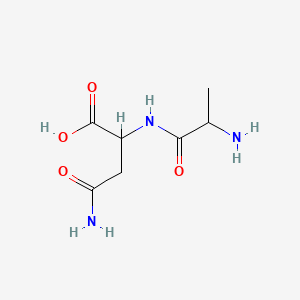
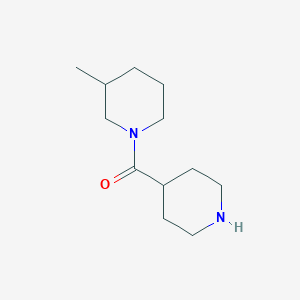
![Cortisone-[2H7]](/img/structure/B7788994.png)
